3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with an iodo substituent at the 3-position and a nitro-substituted pyrazole ring at the 6-position
Preparation Methods
The synthesis of 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodo substituent: This step often involves the iodination of the pyrazolo[1,5-a]pyrimidine core using iodine or an iodine-containing reagent.
Attachment of the nitro-substituted pyrazole ring: This can be accomplished through a nucleophilic substitution reaction where the pyrazolo[1,5-a]pyrimidine core reacts with a nitro-substituted pyrazole derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance reaction efficiency and safety.
Chemical Reactions Analysis
3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, potentially leading to the formation of higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The iodo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include iodine, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazolo[1,5-a]pyrimidine core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds to 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:
3-Iodo-6-(4-amino-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine: This compound has an amino group instead of a nitro group, which can lead to different biological activities.
3-Bromo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine: The bromo substituent can alter the reactivity and interactions of the compound compared to the iodo derivative.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN6O2/c10-8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(17)18/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUAYYFNNVKJCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)I)N3C=C(C=N3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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